molecular formula C18H21NO6 B11306438 N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B11306438
M. Wt: 347.4 g/mol
InChI Key: PTEFSDJFCNHWNI-UHFFFAOYSA-N
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Description

N-{2-[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin derivative with a glycine moiety conjugated via a propanoyl linker to the 7-position of the coumarin scaffold. The compound features a 4-butyl substituent on the coumarin core, which enhances lipophilicity and may influence its pharmacokinetic properties. Coumarins are widely studied for their biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

2-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C18H21NO6/c1-3-4-5-12-8-17(22)25-15-9-13(6-7-14(12)15)24-11(2)18(23)19-10-16(20)21/h6-9,11H,3-5,10H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

PTEFSDJFCNHWNI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves multiple steps:

    Synthesis of 4-butyl-2-oxo-2H-chromen-7-ol: This intermediate can be synthesized by reacting 4-butylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Formation of 4-butyl-2-oxo-2H-chromen-7-yl propanoate: The chromen-7-ol is then esterified with propanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Coupling with Glycine: The ester is then coupled with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the chromen-2-one moiety can yield dihydrocoumarin derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage, where the glycine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Various substituted glycine derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with various molecular targets:

    Molecular Targets: The compound may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and catalase.

    Pathways Involved: It may modulate the reactive oxygen species (ROS) pathway, thereby exerting antioxidant effects. Additionally, it could inhibit pro-inflammatory cytokines, reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, highlighting key differences in substituents, molecular properties, and synthetic pathways:

Compound Name Substituents on Coumarin Core Side Chain Modifications Molecular Formula Molecular Weight (g/mol) Key References
This compound (Target Compound) 4-butyl Glycine via propanoyl linker Not explicitly provided ~350 (estimated)
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-ethyl Glycylglycine via propanoyl linker C₁₈H₂₀N₂O₇ 376.365
N-{(2S)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-butyl, 8-methyl Glycylglycine via propanoyl linker Not explicitly provided ~390 (estimated)
4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate 4-methyl Glycinate ester with tert-butyl group C₁₇H₁₉NO₇ 349.34
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 4-methyl Fluorobiphenyl-propanamide side chain C₂₆H₂₁FNO₃ 414.45

Structural and Functional Differences

  • However, longer alkyl chains may reduce solubility in aqueous media.
  • Side Chain Variations : The glycine moiety distinguishes the target compound from analogs like glycylglycine derivatives (), which introduce additional hydrogen-bonding sites and may improve metabolic stability. The tert-butyl-protected glycinate in offers steric protection against enzymatic degradation.
  • Electron-Withdrawing Groups : The fluorobiphenyl-propanamide analog () incorporates a fluorine atom, which could modulate electronic properties and binding affinity to biological targets.

Physicochemical Properties

  • Lipophilicity : The 4-butyl group (logP ~3.5 estimated) increases hydrophobicity compared to 4-methyl (logP ~2.8) or 4-ethyl (logP ~3.0) analogs.
  • Solubility : Glycine conjugates (target compound, ) are expected to exhibit higher aqueous solubility than esterified derivatives ().

Biological Activity

N-{2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a compound that belongs to the class of chromone derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H29N2O6C_{22}H_{29}N_{2}O_{6} with a molecular weight of 429.48 g/mol. The compound features a chromone moiety, which is associated with various pharmacological effects.

PropertyValue
Molecular FormulaC22H29N2O6C_{22}H_{29}N_{2}O_{6}
Molecular Weight429.48 g/mol
IUPAC Name(2S,3S)-2-(2-((4-butyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)-3-methylpentanoic acid

This compound exhibits its biological effects through several mechanisms:

  • Interaction with Enzymes : The chromone structure allows for interactions with various enzymes involved in metabolic pathways, potentially modulating their activity.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Antioxidant Activity

Research indicates that chromone derivatives possess significant antioxidant properties. For instance, studies have shown that these compounds can effectively reduce reactive oxygen species (ROS) levels and enhance total antioxidant capacity (TAC). This suggests that this compound may be beneficial in conditions characterized by oxidative stress.

Cytotoxicity Studies

In vitro studies on related chromone derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µg/mL)
N-{...}MCF-76.40
N-{...}A54922.09

These values indicate that similar compounds exhibit significant cytotoxicity, suggesting that this compound may also possess anticancer properties worth exploring in further studies .

Case Studies and Research Findings

  • Study on Chromone Derivatives : A series of chromone derivatives were synthesized and tested for their biological activities, including antioxidant and cytotoxic effects against human cancer cell lines such as MCF-7 and A549. The results indicated strong potential for these compounds as therapeutic agents .
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding interactions of chromone derivatives with specific pharmacological targets, reinforcing the experimental findings regarding their biological activities .

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